(cis)2-Iodocyclopropanecarboxylic acid (cis)2-Iodocyclopropanecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16545618
InChI: InChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)
SMILES:
Molecular Formula: C4H5IO2
Molecular Weight: 211.99 g/mol

(cis)2-Iodocyclopropanecarboxylic acid

CAS No.:

Cat. No.: VC16545618

Molecular Formula: C4H5IO2

Molecular Weight: 211.99 g/mol

* For research use only. Not for human or veterinary use.

(cis)2-Iodocyclopropanecarboxylic acid -

Specification

Molecular Formula C4H5IO2
Molecular Weight 211.99 g/mol
IUPAC Name 2-iodocyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)
Standard InChI Key JLDDIEQQVGNSGM-UHFFFAOYSA-N
Canonical SMILES C1C(C1I)C(=O)O

Introduction

Chemical Identity and Structural Properties

(cis)-2-Iodocyclopropanecarboxylic acid is formally identified by the IUPAC name 2-iodocyclopropane-1-carboxylic acid . Its molecular structure consists of a strained cyclopropane ring with a carboxylic acid (-COOH) group at position 1 and an iodine atom at position 2 in a cis orientation relative to the acid moiety.

Molecular Descriptors

  • Molecular Formula: C4_4H5_5IO2_2

  • Molecular Weight: 211.99 g/mol

  • InChI Key: JLDDIEQQVGNSGM-UHFFFAOYSA-N

  • SMILES: C1C(C1I)C(=O)O

The compound’s strained cyclopropane ring contributes to its reactivity, while the iodine atom serves as a leaving group in substitution reactions. The cis-configuration ensures spatial proximity between the iodine and carboxylic acid groups, influencing its stereochemical outcomes in synthetic pathways .

Synthesis and Preparation

Synthetic Routes

The synthesis of (cis)-2-iodocyclopropanecarboxylic acid typically involves iodination of cyclopropanecarboxylic acid derivatives. Cyclopropanecarboxylic acid itself can be prepared via:

  • Ring-closing reactions of allylic halides with malonate esters.

  • Simmons–Smith cyclopropanation of α,β-unsaturated carboxylic acids.

Subsequent iodination is achieved using iodine monochloride (ICl) or hypervalent iodine reagents under controlled conditions to ensure cis-selectivity . Hypervalent iodine compounds, such as iodobenzene diacetate, are particularly effective due to their ability to transfer iodine electrophilically without ring-opening side reactions .

Chemical Reactivity and Transformations

Substitution Reactions

The iodine atom in (cis)-2-iodocyclopropanecarboxylic acid is highly susceptible to nucleophilic displacement. For example:

  • Aminolysis: Reaction with amines yields cyclopropane carboxamides.

  • Alkoxylation: Treatment with alcohols produces cyclopropane esters.

These reactions are facilitated by the electron-withdrawing effect of the carboxylic acid group, which polarizes the C–I bond .

Cyclization and Ring-Opening

The compound’s iodine atom enables participation in transition-metal-catalyzed couplings. A notable application is its use in copper-free Sonogashira reactions with terminal alkynes, forming 4-methylene-3-azabicyclo[3.1.0]hexan-2-ones in >90% yield . This process involves:

  • Coupling: Pd-catalyzed cross-coupling with alkynes.

  • 5-exo-dig cyclization: Intramolecular attack of the amide nitrogen onto the alkyne.

(cis)-2-Iodocyclopropanecarboxamide+AlkynePd0Bicyclo[3.1.0]hexanone\text{(cis)-2-Iodocyclopropanecarboxamide} + \text{Alkyne} \xrightarrow{\text{Pd}^0} \text{Bicyclo[3.1.0]hexanone}

This method outperforms classical routes using organometallic reagents, offering superior diastereoselectivity and functional group tolerance .

Applications in Organic Synthesis

Building Block for Bicyclic Frameworks

(cis)-2-Iodocyclopropanecarboxylic acid is a precursor to 3-azabicyclo[3.1.0]hexan-2-ones, structures prevalent in bioactive molecules. For instance, protonation of intermediates generates NN-acyliminium ions, which undergo Pictet–Spengler cyclizations to form quaternary stereocenters .

Comparative Analysis of Synthetic Methods

MethodYieldDiastereoselectivityFunctional Group Tolerance
Copper-Free Sonogashira >90%HighExcellent
Organometallic Addition60–75%ModerateLimited

The copper-free Sonogashira approach offers significant advantages, including milder conditions and broader substrate scope .

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